molecular formula C22H22N4O3S B2770977 (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-49-3

(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2770977
CAS RN: 492427-49-3
M. Wt: 422.5
InChI Key: WOXNGQOHJNNGCH-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activities

The compound, due to its complex structure, plays a pivotal role in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry. Research highlights its utility in creating biologically active molecules, particularly those with potential antibacterial properties. For instance, its transformation into related heterocyclic systems has shown excellent biocidal properties against both Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011). Similar compounds derived from this chemical scaffold were synthesized and exhibited high antibacterial activity, indicating the importance of such structures in the development of new antimicrobial agents (Azab et al., 2013).

Anticancer Potential

Further extending its application in pharmaceutical research, derivatives of this compound have been evaluated for anticancer activity. Specifically, novel pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase activities, highlighting a promising avenue for the development of new cancer therapeutics (Rahmouni et al., 2016). This illustrates the potential of this compound and its derivatives in contributing to the development of novel anticancer agents.

Material Science and Chemical Properties

Beyond biological activities, research into the structural and supramolecular aspects of thiazolo[3,2-a]pyrimidines derivatives, closely related to the compound , provides insights into their conformational features and potential applications in material science. The study of their crystal structure and molecular interactions can lead to the development of new materials with tailored properties (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

ethyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-5-29-21(28)18-14(3)23-22-26(19(18)15-9-7-6-8-10-15)20(27)17(30-22)11-16-12-25(4)24-13(16)2/h6-12,19H,5H2,1-4H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXNGQOHJNNGCH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.